molecular formula C10H4BrF6NO B1446977 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile CAS No. 1779123-44-2

2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile

Cat. No.: B1446977
CAS No.: 1779123-44-2
M. Wt: 348.04 g/mol
InChI Key: GDHHUXOOYKDGFD-UHFFFAOYSA-N
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Description

2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is a chemical compound with the molecular formula C10H4BrF6NO It is characterized by the presence of a bromine atom, a benzonitrile group, and a hexafluoropropan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile typically involves the reaction of 2-bromo-6-hydroxybenzonitrile with 1,1,1,3,3,3-hexafluoropropan-2-ol in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine
  • 2-Bromo-6-hydroxybenzonitrile
  • 2-Bromo-6-(trifluoromethyl)benzonitrile

Uniqueness

2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is unique due to the presence of the hexafluoropropan-2-yloxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF6NO/c11-6-2-1-3-7(5(6)4-18)19-8(9(12,13)14)10(15,16)17/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHHUXOOYKDGFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile
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2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile
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2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile
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2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile
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2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile
Reactant of Route 6
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2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile

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